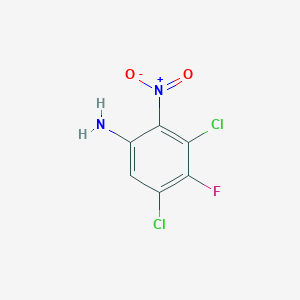

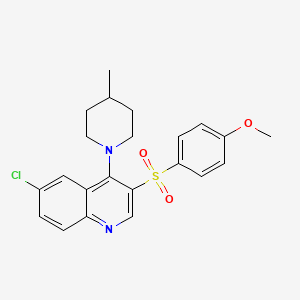

![molecular formula C13H12O3 B2857438 6,7,8,9-四氢二苯并[b,d]呋喃-4-羧酸 CAS No. 174186-43-7](/img/structure/B2857438.png)

6,7,8,9-四氢二苯并[b,d]呋喃-4-羧酸

描述

“6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol” is a chemical compound with the empirical formula C12H12O2 . Its molecular weight is 188.22 .

Molecular Structure Analysis

The SMILES string for “6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol” is OC1=CC(C(CCCC2)=C2O3)=C3C=C1 . The InChI code is 1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2 .科学研究应用

Medicinal Chemistry: Antiproliferative Agents

6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid: derivatives have been explored for their antiproliferative properties . These compounds have shown promising activity against cancer cell lines, particularly cervical cancer cells (HeLa). The structure-activity relationship studies suggest that specific substitutions on the furan ring can enhance antiproliferative activity, making these derivatives valuable for further drug development.

Organic Synthesis: Building Blocks

In organic synthesis, 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid serves as a versatile building block . It can be used to synthesize a variety of complex molecules, including pharmaceuticals and agrochemicals. Its rigid structure and reactive sites allow for selective functionalization, which is crucial in the synthesis of complex organic molecules.

Drug Discovery: Lead Compound Development

This compound is also significant in the early stages of drug discovery . It can be used as a lead compound for the development of new drugs due to its modifiable structure, which allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Material Science: Polymer Synthesis

In material science, 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid can be employed in the synthesis of novel polymers . These polymers could have unique properties such as high thermal stability or specific electronic characteristics, making them suitable for advanced materials.

Environmental Science: Biodegradable Materials

Research into the environmental applications of this compound includes the development of biodegradable materials . The furan ring, being a naturally occurring motif, can potentially lead to materials that break down more easily in the environment, reducing long-term pollution.

Analytical Chemistry: Chromatography Standards

Lastly, 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid and its derivatives can be used as standards in chromatographic analysis . Due to their unique chemical signatures, they can help in the accurate identification and quantification of complex mixtures in various samples.

属性

IUPAC Name |

6,7,8,9-tetrahydrodibenzofuran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h3,5-6H,1-2,4,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCZYMGWMLNLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

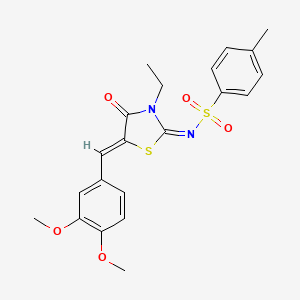

![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)

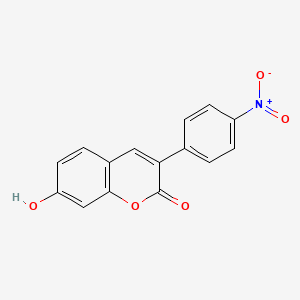

![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)

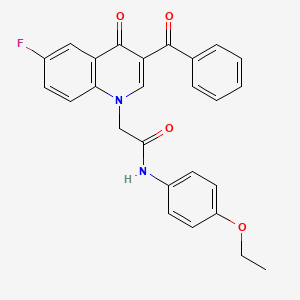

![5-amino-6-methyl-2H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857362.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2857365.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2857368.png)

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide](/img/structure/B2857371.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2857372.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)